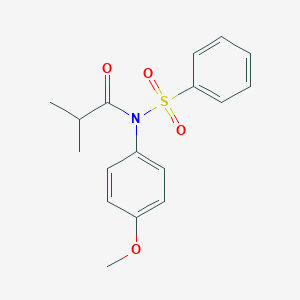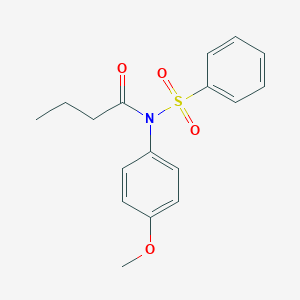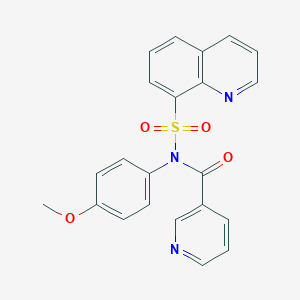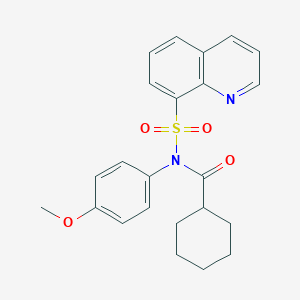![molecular formula C19H19N3O4S2 B284141 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, also known as BZML, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide binds to proteins through a specific interaction with the sulfonamide group, which forms hydrogen bonds with amino acid residues in the protein. This interaction allows 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide to selectively bind to certain proteins and can be used to visualize their localization and activity within cells.
Biochemical and Physiological Effects:
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to study the activity of various enzymes and receptors, including protein kinases, proteases, and G protein-coupled receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is its high selectivity for certain proteins, which allows for specific visualization and detection. Additionally, 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has minimal toxicity and does not interfere with normal cellular processes. However, one limitation of using 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is its relatively low fluorescence intensity, which can make it difficult to detect in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in scientific research. One potential application is the development of new fluorescent probes with increased brightness and selectivity. Additionally, 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide could be used to study the activity of specific proteins in disease states, such as cancer or neurodegenerative disorders. Finally, 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide could be used in combination with other imaging techniques, such as electron microscopy or super-resolution microscopy, to provide a more comprehensive understanding of cellular processes.
Synthesemethoden
The synthesis of 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves several steps, including the reaction of 2-aminobenzothiazole with chlorosulfonyl isocyanate to form 2-chlorosulfonylbenzothiazole. This intermediate is then reacted with N-pyrrolidine to form the corresponding sulfonylurea, which is further reacted with 3-methoxybenzoyl chloride to produce 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been studied extensively for its potential use as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to certain proteins and can be used to visualize their localization and activity within cells. Additionally, 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been used as a tool to study the mechanism of action of various enzymes and receptors.
Eigenschaften
Molekularformel |
C19H19N3O4S2 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
3-methoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-14-6-4-5-13(11-14)18(23)21-19-20-16-8-7-15(12-17(16)27-19)28(24,25)22-9-2-3-10-22/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21,23) |
InChI-Schlüssel |
ILJHMNXTIKDCAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)
